Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

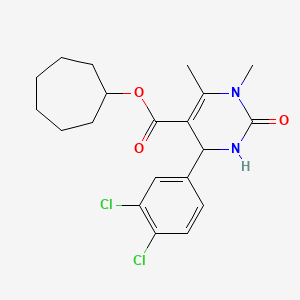

Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative synthesized via the Biginelli reaction or analogous multicomponent condensation methods. Its core structure consists of a six-membered dihydropyrimidine ring substituted with a 3,4-dichlorophenyl group at position 4, methyl groups at positions 1 and 6, and a cycloheptyl ester moiety at position 3. The 3,4-dichlorophenyl substituent introduces strong electron-withdrawing effects, while the bulky cycloheptyl ester distinguishes it from simpler alkyl or aryl esters in analogous compounds.

Properties

IUPAC Name |

cycloheptyl 6-(3,4-dichlorophenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24Cl2N2O3/c1-12-17(19(25)27-14-7-5-3-4-6-8-14)18(23-20(26)24(12)2)13-9-10-15(21)16(22)11-13/h9-11,14,18H,3-8H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFCHUXEUXWRDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the cycloheptyl and dichlorophenyl intermediates. These intermediates are then subjected to a series of reactions, including condensation and cyclization, to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases involving abnormal cell growth.

Mechanism of Action

The mechanism of action of Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Ester Group Variations

The cycloheptyl ester in the target compound contrasts with smaller esters in structurally related derivatives:

- Ethyl esters : Ethyl 4-(2-chlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4a, ) and ethyl 4-(2,6-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4f, ) exhibit lower molecular weights (e.g., 318.37 g/mol for ethyl 4-(4-ethoxyphenyl)-..., ) compared to the cycloheptyl variant, likely enhancing aqueous solubility.

- Allyl esters : Allyl derivatives (e.g., compound 20 in ) offer reactive sites for further functionalization, whereas the cycloheptyl group prioritizes stability.

Aromatic Ring Substitutions

- Chlorine position: Derivatives like ethyl 4-(3-chlorophenyl)-6-methyl-2-oxo-... () and benzyl 4-(2,3-dichlorophenyl)-... () demonstrate that chlorine placement significantly impacts electronic properties and molecular packing (e.g., melting points range from 118°C to 215°C for dichlorophenyl variants, ). The 3,4-dichloro substitution in the target compound may enhance dipole interactions compared to mono- or ortho-substituted analogues.

Physicochemical and Spectroscopic Properties

Table 1: Comparative Data for Selected Analogues

Key Observations:

- Melting Points: Dichlorophenyl derivatives generally exhibit higher melting points than fluorophenyl analogues, suggesting stronger intermolecular forces (e.g., 130°C for 4f vs. Not reported for difluorophenyl compounds, ).

- IR Spectroscopy : Ester carbonyl stretches (ν(C=O)) range from 1683–1708 cm⁻¹, consistent across analogues (). The target compound’s cycloheptyl ester may slightly shift this peak due to electronic effects.

Biological Activity

Cycloheptyl 4-(3,4-dichlorophenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core substituted with a cycloheptyl group and a dichlorophenyl moiety. Its molecular formula is C19H22Cl2N2O3, and it exhibits a complex structure that contributes to its biological activity.

Research indicates that this compound may act through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect the activity of enzymes related to cancer cell proliferation.

- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, which could contribute to its protective effects against oxidative stress-related diseases.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Anticancer Activity

A study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, the compound demonstrated effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were established at 15.62 µg/mL for both bacterial strains. This suggests potential applications in treating bacterial infections.

Anti-inflammatory Effects

A recent animal study assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. The results showed a significant reduction in edema compared to controls, indicating its potential as an anti-inflammatory agent.

Q & A

Q. What synthetic methodologies are effective for synthesizing cycloheptyl-substituted dihydropyrimidinones?

The Biginelli reaction is a standard approach for synthesizing dihydropyrimidinone (DHPM) derivatives. Key steps include:

- Reagents : Cycloheptanol-derived β-ketoesters (e.g., cycloheptyl acetoacetate), substituted aldehydes (e.g., 3,4-dichlorobenzaldehyde), and urea/thiourea.

- Catalysts : Acidic conditions (e.g., glacial acetic acid, polyphosphate esters, or boric acid) are critical for cyclocondensation .

- Optimization : Reaction temperatures (80–100°C) and solvent systems (e.g., ethanol for recrystallization) influence yield and purity. For example, polyphosphate ester catalysts achieved 93% yield in ethanol recrystallization, while boric acid gave 70% under similar conditions .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

- Spectroscopy :

- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O) confirm functional groups .

- ¹H NMR : Signals at δ 2.5–3.5 ppm (methyl groups) and δ 5.7–6.9 ppm (aromatic protons) validate the DHPM scaffold .

Advanced Research Questions

Q. How can low yields in Biginelli reactions be addressed?

Contradictions in reported yields (e.g., 70% vs. 93%) arise from:

- Catalyst selection : Polyphosphate esters enhance dehydration efficiency compared to boric acid .

- Solvent polarity : Ethanol promotes crystallization but may reduce solubility of intermediates. Acetic acid as a solvent improves cyclization but requires careful quenching .

- Reaction time : Extended reflux (8–12 hours) for thiourea derivatives vs. 2 hours for urea derivatives .

Q. How should crystallographic disorder be resolved in DHPM structures?

- Disorder modeling : Use SHELXL’s PART and SUMP instructions to refine split positions (e.g., disordered ethyl groups with 70:30 occupancy) .

- Restraints : Apply rigid-bond (DELU) and similarity (SIMU) restraints to disordered fragments to stabilize refinement .

- Validation : Check ADDSYM in PLATON to detect missed symmetry and ensure geometric accuracy .

Q. What computational strategies integrate with experimental data for bioactivity studies?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model DHPM interactions with targets like thymidine phosphorylase. Prioritize binding poses with hydrogen bonds to catalytic residues (e.g., Asp/His in enzyme active sites) .

- MD simulations : GROMACS/AMBER can assess conformational stability of DHPM-protein complexes over 100-ns trajectories .

Q. How can polymorphism or solvatomorphism affect pharmacological properties?

- Hydrate formation : Monohydrate structures (e.g., water occupancy in crystal lattices) alter solubility and stability. Characterize via TGA/DSC to identify dehydration events .

- Crystallization screening : Use high-throughput methods (e.g., microbatch under oil) with varied solvents (e.g., ethanol/water mixtures) to isolate polymorphs .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.